
6-Iodoquinoxaline
Overview
Description
6-Iodoquinoxaline is an organic compound with the molecular formula C8H5IN2 It is a derivative of quinoxaline, where an iodine atom is substituted at the sixth position of the quinoxaline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-iodoquinoxaline typically involves the iodination of quinoxaline derivatives. One common method is the electrophilic substitution reaction of quinoxaline with iodine in the presence of an oxidizing agent. For example, 2,3-dichloroquinoxaline can be regioselectively iodinated at the sixth position using iodine and an oxidizing agent like 95% sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The iodine atom at the 6-position acts as a leaving group, facilitating nucleophilic aromatic substitution (NAS) under mild conditions.
Key Reactions:
- Aminocarbonylation : Palladium-catalyzed aminocarbonylation with amines (e.g., morpholine) yields 6-carboxamidoquinoxaline derivatives. Optimal conditions: Pd(OAc)₂, CO (1 atm), 80°C, DMF .
- Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids using Pd(PPh₃)₄/K₂CO₃ produces biarylquinoxalines .
Table 2: Representative Substitution Reactions
Cross-Coupling and Cyclization Reactions
6-Iodoquinoxaline participates in transition-metal-catalyzed reactions to form complex heterocycles:
Sonogashira Coupling
Reaction with terminal alkynes (e.g., phenylacetylene) using Pd/Cu catalysts generates alkynylquinoxalines, precursors to fused polycyclic systems .
Cyclization with Azides
Ag-catalyzed cyclization of 2-alkynyl benzyl azides yields substituted isoquinolines via a [3+2] cycloaddition mechanism .
Mechanistic Insight :
- Oxidative addition of Pd⁰ to the C–I bond.
- Transmetallation with alkyne or boronic acid.
- Reductive elimination to form the new C–C bond .
Melanoma-Targeting Prodrugs
N-(2-Diethylaminoethyl)-6-iodoquinoxaline-2-carboxamide (ICF01012) is conjugated with chemotherapeutic agents (e.g., IUdR) via disulfide linkers. Reductive cleavage in tumor cells releases the active drug .
Radionuclide Therapy
¹³¹I-labeled ICF01012 demonstrates anti-melanoma efficacy by targeting melanin-rich tumors, achieving >60% tumor growth inhibition in preclinical models .
Stability and Reactivity Trends
Scientific Research Applications
6-Iodoquinoxaline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules, including potential anticancer and antimicrobial agents.
Materials Science: The compound is used in the development of organic semiconductors and photoluminescent materials.
Chemical Biology: It serves as a probe for studying biological processes and as a precursor for the synthesis of fluorescent dyes.
Mechanism of Action
The mechanism of action of 6-iodoquinoxaline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom can enhance the compound’s ability to form halogen bonds, which can be crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Iodoquinoxaline
- 5-Iodoquinoxaline
- 7-Iodoquinoxaline
Comparison
6-Iodoquinoxaline is unique due to the specific position of the iodine atom, which can influence its reactivity and biological activity. Compared to other iodoquinoxalines, it may exhibit different electronic properties and steric effects, making it suitable for specific applications in medicinal chemistry and materials science .
Biological Activity
6-Iodoquinoxaline is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
This compound is a halogenated derivative of quinoxaline, characterized by the presence of iodine at the 6-position. Its molecular formula is , and it exhibits unique reactivity profiles compared to other quinoxaline derivatives.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 250.05 g/mol |
IUPAC Name | This compound |
CAS Number | 20578-40-3 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It modulates their activity, leading to diverse biological effects. The exact pathways involved depend on the specific biological system under investigation.
- Enzyme Inhibition : this compound has been shown to inhibit certain enzymes, which can alter metabolic pathways.
- Receptor Binding : The compound can bind to specific receptors, influencing signaling pathways that are crucial for cellular functions.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
Anticancer Activity
This compound has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells through the following mechanisms:
- Cell Cycle Arrest : The compound causes cell cycle arrest at the G2/M phase.
- Apoptotic Pathways : It activates caspases and alters mitochondrial membrane potential, leading to programmed cell death.
Case Study : A study involving B16 melanoma cells revealed that treatment with this compound resulted in a significant reduction in cell viability (p < 0.01) compared to untreated controls.
Treatment | Cell Viability (%) |
---|---|
Control | 100 |
10 µM this compound | 60 |
20 µM this compound | 30 |
Potential Therapeutic Applications
Given its biological activities, this compound is being explored for various therapeutic applications:
- Antimicrobial Agents : Potential use in developing new antibiotics.
- Cancer Therapy : Investigated as a chemotherapeutic agent due to its ability to induce apoptosis in cancer cells.
- Neurological Disorders : Research is ongoing into its effects on neuroprotective mechanisms.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 6-Iodoquinoxaline, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis of this compound typically involves halogenation of quinoxaline derivatives using iodine sources (e.g., N-iodosuccinimide) under controlled conditions. Optimization requires systematic variation of parameters such as temperature (e.g., 60–80°C), solvent polarity (e.g., DMF vs. THF), and catalyst presence (e.g., Lewis acids). Yield and purity can be assessed via HPLC and melting point analysis, with detailed protocols recommended in the experimental section of research articles to ensure reproducibility .
Q. How should researchers characterize this compound to confirm structural identity and purity?
- Methodological Answer : Structural confirmation requires a combination of H/C NMR (to verify iodine’s electronic effects on aromatic protons), high-resolution mass spectrometry (HRMS), and elemental analysis. Purity assessment should include HPLC (≥95% purity threshold) and TLC monitoring. For novel derivatives, X-ray crystallography is advised. Experimental sections must explicitly describe instrumentation settings and calibration standards to align with journal guidelines .
Q. What are the key reactivity patterns of this compound in cross-coupling reactions, and how do they compare to other halogenated quinoxalines?
- Methodological Answer : this compound’s reactivity in Suzuki-Miyaura or Ullmann couplings depends on the iodine atom’s leaving-group ability. Comparative studies should involve kinetic experiments (e.g., monitoring reaction progress via GC-MS) and substituent electronic mapping (Hammett plots). Control experiments with bromo/chloro analogs are critical to isolate steric vs. electronic effects .
Advanced Research Questions
Q. What strategies can resolve discrepancies in reported catalytic efficiencies of this compound in palladium-mediated reactions?
- Methodological Answer : Contradictions often arise from differences in catalyst systems (e.g., Pd(PPh) vs. PdCl(dppf)) or solvent/base combinations. Researchers should conduct systematic reproducibility studies under standardized conditions, document ligand-to-metal ratios, and employ advanced characterization (e.g., XAS to assess catalyst degradation). Meta-analyses of published data using tools like RevMan can identify confounding variables .
Q. How can computational models predict the electronic effects of the iodine substituent in this compound on its supramolecular interactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions and Fukui indices to predict reactivity. Molecular docking studies (AutoDock Vina) paired with crystallographic data (CCDC entries) validate halogen-bonding tendencies. Researchers should validate computational results against experimental spectroscopic data (e.g., I NMR chemical shifts) .
Q. What experimental designs are optimal for studying the photophysical properties of this compound-based materials?
- Methodological Answer : Time-resolved fluorescence spectroscopy and transient absorption spectroscopy are critical for probing excited-state dynamics. Researchers should standardize solvent degassing protocols to minimize oxygen quenching and use reference compounds (e.g., unsubstituted quinoxaline) for baseline comparisons. Data analysis must include Gaussian deconvolution of emission spectra and Stern-Volmer plots for quenching studies .
Q. Methodological Best Practices
Q. How should researchers present conflicting data on the biological activity of this compound derivatives in antimicrobial assays?
Q. What frameworks ensure ethical and feasible scale-up of this compound synthesis for preclinical studies?
- Methodological Answer : The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) should guide scale-up protocols. Pilot studies must assess solvent recovery (e.g., distillation yields), waste management (iodine byproducts), and compliance with green chemistry principles (E-factor calculations). Ethical review boards should evaluate toxicity profiles before in vivo testing .
Q. Tables for Quick Reference
Table 1 : Key Analytical Techniques for this compound Characterization
Technique | Application | Critical Parameters |
---|---|---|
H NMR | Aromatic proton environment analysis | Deuterated solvent, 400+ MHz |
HRMS | Molecular ion confirmation | Resolution ≤ 5 ppm |
HPLC | Purity assessment | C18 column, 254 nm detection |
Table 2 : Common Pitfalls in Reactivity Studies and Mitigation Strategies
Pitfall | Mitigation Strategy |
---|---|
Catalyst decomposition | In situ XAFS monitoring |
Solvent polarity effects | Solvent parameter (ET30) standardization |
Inconsistent purity standards | Interlaboratory calibration (NIST reference) |
Properties
IUPAC Name |
6-iodoquinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWQDPVJVUFEWLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640609 | |
Record name | 6-Iodoquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20640609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50998-18-0 | |
Record name | 6-Iodoquinoxaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50998-18-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Iodoquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20640609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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